molecular formula C24H16BrNO3 B340800 2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate

2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B340800
M. Wt: 446.3 g/mol
InChI Key: DBRCBTARHOBNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with phenyl and bromophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethyl bromide with 4-bromoaniline, followed by cyclization with ethyl acetoacetate under acidic conditions to form the quinoline ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it binds to DNA, causing structural changes that inhibit replication and transcription processes. This leads to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
  • 2-Oxo-2-phenylethyl 2-(4-methylphenyl)-4-quinolinecarboxylate
  • 2-Oxo-2-phenylethyl 2-(4-fluorophenyl)-4-quinolinecarboxylate

Uniqueness

Compared to similar compounds, 2-oxo-2-phenylethyl 2-(4-bromophenyl)quinoline-4-carboxylate exhibits unique properties due to the presence of the bromine atom. This halogen can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets and improving its efficacy in medicinal applications .

Properties

Molecular Formula

C24H16BrNO3

Molecular Weight

446.3 g/mol

IUPAC Name

phenacyl 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H16BrNO3/c25-18-12-10-16(11-13-18)22-14-20(19-8-4-5-9-21(19)26-22)24(28)29-15-23(27)17-6-2-1-3-7-17/h1-14H,15H2

InChI Key

DBRCBTARHOBNNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.